molecular formula C10H10N2O4S B116556 5-Methylsulfonamido-indole-2-carboxylic acid CAS No. 150975-95-4

5-Methylsulfonamido-indole-2-carboxylic acid

Cat. No.: B116556
CAS No.: 150975-95-4
M. Wt: 254.26 g/mol
InChI Key: AHXMYKDPQPQFMW-UHFFFAOYSA-N
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Description

5-Methylsulfonamido-indole-2-carboxylic acid is a substituted indole derivative characterized by a carboxylic acid group at position 2 and a methylsulfonamido (-SO₂NHCH₃) group at position 5 of the indole scaffold. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, which often enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

Biological Activity

5-Methylsulfonamido-indole-2-carboxylic acid (CAS No. 150975-95-4) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C10H10N2O4S
  • Molecular Weight : 246.26 g/mol

The structure consists of an indole ring substituted with a methylsulfonamide group and a carboxylic acid, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in various in vitro models. It was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for cytokine inhibition were reported as follows:

Cytokine IC50 (µM)
IL-61.5
TNF-α2.0

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results from cell viability assays indicated a significant reduction in cell proliferation at varying concentrations:

Cell Line GI50 (µM)
MCF-71.0
A5491.5

Additionally, the compound induced apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage. Flow cytometry analysis confirmed that treatment with this compound resulted in G2/M phase arrest in MCF-7 cells.

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study evaluated the efficacy of this compound in combination with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxic effects compared to doxorubicin alone, suggesting a synergistic effect that warrants further investigation.
  • Case Study on Anti-inflammatory Action :
    In an animal model of arthritis, administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation contributes to its anticancer effects.
  • Cytokine Modulation : Reduction in pro-inflammatory cytokine levels indicates its role in modulating immune responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include indole-2-carboxylic acid derivatives substituted at position 5 with groups such as methoxy (-OCH₃), benzyloxy (-OCH₂C₆H₅), hydroxy (-OH), and methyl (-CH₃). These substitutions influence physicochemical properties and biological activity:

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position 5) Melting Point (°C) Solubility Trends
Indole-2-carboxylic acid H 205–209 Low in polar solvents
5-Methoxy-indole-2-carboxylic acid -OCH₃ 232–234 Moderate in DMSO/MeOH
5-Benzyloxy-indole-2-carboxylic acid -OCH₂C₆H₅ 208–210 Low in water, high in DMSO
5-Methyl-indole-2-carboxylic acid -CH₃ Not reported Likely hydrophobic
5-Methylsulfonamido-indole-2-carboxylic acid -SO₂NHCH₃ Not available Expected higher polarity
  • Key Observations :
    • The methoxy group increases melting point compared to unsubstituted indole-2-carboxylic acid, likely due to enhanced hydrogen bonding .
    • Methylsulfonamido substitution is predicted to improve solubility in polar solvents (e.g., DMSO, aqueous buffers) due to the polar sulfonamide group, though experimental data are lacking.

Inhibition of Mitochondrial Enzymes

  • 5-Methoxy-indole-2-carboxylic acid inhibits α-keto acid oxidation in rat liver mitochondria by targeting lipoyl dehydrogenase, with accumulation 30-fold higher in liver mitochondria than in kidney mitochondria .
  • Methylsulfonamido substitution : The sulfonamide group may enhance mitochondrial uptake or enzyme affinity due to its electron-withdrawing nature, though this requires validation.

Antimicrobial and Pharmacological Potential

  • 5-Benzyloxy-indole-2-carboxylic acid and its derivatives are intermediates in synthesizing antimicrobial agents .
  • 5-Hydroxy-indole-2-carboxylic acid derivatives exhibit activity in modulating enzyme pathways, such as cyclooxygenase (COX) inhibition .

Properties

IUPAC Name

5-(methanesulfonamido)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-17(15,16)12-7-2-3-8-6(4-7)5-9(11-8)10(13)14/h2-5,11-12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXMYKDPQPQFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164668
Record name 5-Methylsulfonamido-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150975-95-4
Record name 5-Methylsulfonamido-indole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150975954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylsulfonamido-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EC5NG7Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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